3-(tert-butyl)-1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)thiourea
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Overview
Description
3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA is a complex organic compound featuring an indole moiety, a furan ring, and a thiourea group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving cyclization reactions . The furan ring is introduced via a separate synthetic route, often involving the cyclization of appropriate precursors under acidic or basic conditions . The final step involves the formation of the thiourea group, typically through the reaction of an amine with isothiocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents .
Chemical Reactions Analysis
Types of Reactions
3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The indole and furan rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity . The thiourea group can form hydrogen bonds and interact with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoroindole: An indole derivative with fluorine substitution.
Thiourea derivatives: Compounds with similar thiourea groups.
Uniqueness
3-TERT-BUTYL-1-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(FURAN-2-YL)METHYL]THIOUREA is unique due to its combination of indole, furan, and thiourea moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H26ClN3OS |
---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
3-tert-butyl-1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C21H26ClN3OS/c1-14-17(18-12-15(22)7-8-19(18)23-14)9-10-25(13-16-6-5-11-26-16)20(27)24-21(2,3)4/h5-8,11-12,23H,9-10,13H2,1-4H3,(H,24,27) |
InChI Key |
ZVDFGMZIVNITSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC(C)(C)C |
Origin of Product |
United States |
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